molecular formula C7H15NO2 B14318134 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine CAS No. 106875-68-7

2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine

Cat. No.: B14318134
CAS No.: 106875-68-7
M. Wt: 145.20 g/mol
InChI Key: ADVVGPJEJJVXFX-UHFFFAOYSA-N
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Description

2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine is an organic compound with the molecular formula C7H15NO2 It is characterized by the presence of an amine group attached to a chain of ethoxy and prop-2-en-1-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine typically involves a multi-step process. One common method is the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base to form an ether. For this compound, the reaction involves the use of 2-(2-chloroethoxy)ethanol and prop-2-en-1-ol under basic conditions to form the intermediate ether, which is then converted to the amine through a subsequent reaction with ammonia or an amine source .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in covalent modifications of proteins or nucleic acids, affecting their function .

Properties

106875-68-7

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(2-prop-2-enoxyethoxy)ethanamine

InChI

InChI=1S/C7H15NO2/c1-2-4-9-6-7-10-5-3-8/h2H,1,3-8H2

InChI Key

ADVVGPJEJJVXFX-UHFFFAOYSA-N

Canonical SMILES

C=CCOCCOCCN

Origin of Product

United States

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